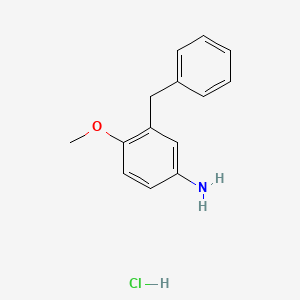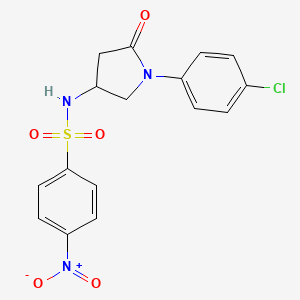
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer possible characteristics and activities of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives, involves a ligand-based drug design approach. These compounds were synthesized and characterized, indicating that a similar approach could be used for the synthesis of 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide. The synthesis process likely involves multiple steps, including the formation of the quinoline core, introduction of the methoxy groups, and the final coupling with the piperidine moiety .
Molecular Structure Analysis
The molecular structure of related compounds, such as the methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, suggests that the presence of methoxy groups and the quinoline core are crucial for biological activity. The structure-activity relationship (SAR) indicates that specific substitutions on the quinoline and isoquinoline rings can significantly affect the binding affinity to biological targets . Therefore, the molecular structure of 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide, with its multiple methoxy groups and a cyano substituent, is likely to be critical for its biological function.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The cyano group could be involved in nucleophilic addition reactions, while the methoxy groups may influence the electronic properties of the aromatic system, affecting its reactivity. The piperidine ring could undergo reactions typical for secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple methoxy groups would increase the molecule's lipophilicity, potentially affecting its solubility and membrane permeability. The quinoline core may contribute to the compound's stability and its ability to interact with biological targets through aromatic stacking interactions. The cyano group could introduce polarity to the molecule, influencing its solubility in polar solvents .
科学的研究の応用
Chemical Synthesis and Biological Activity
Research on compounds structurally related to 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide highlights their synthesis and potential applications in various fields, including medicinal chemistry and agriculture. The chemical properties of these compounds enable their use in the development of drugs and pesticides.
Insecticidal Activity : The synthesis of pyridine derivatives, including those with structural elements similar to the compound , has demonstrated significant insecticidal activities. For instance, studies have found that certain pyridine derivatives exhibit potent aphidicidal activities, suggesting their potential use in agricultural pest management (Bakhite et al., 2014).
Antimicrobial Properties : Another area of application is the development of antimicrobial agents. Fluoroquinolone-based compounds, sharing structural motifs with the target compound, have been synthesized and tested for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in the treatment of microbial infections (Patel & Patel, 2010).
Anti-Inflammatory and Analgesic Agents : Compounds derived from modifications of the core structure of interest have also been explored for their anti-inflammatory and analgesic properties. Novel derivatives have shown to act as cyclooxygenase inhibitors, with significant analgesic and anti-inflammatory activities, suggesting their potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Development of PET Radiotracers : The high affinity of certain arylamides, structurally related to the target compound, for σ2 receptors has been exploited in the development of PET radiotracers for tumor diagnosis. These compounds' selective binding properties make them suitable candidates for imaging tools in cancer research (Abate et al., 2011).
Anticancer Activities : The structural framework of the compound in focus allows for the synthesis of derivatives with potential anticancer activities. For example, derivatives incorporating piperazine moieties have demonstrated significant in vitro anticancer activities against various cancer cell lines, highlighting the versatility of this chemical structure in drug development (Mistry et al., 2015).
特性
IUPAC Name |
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-32-19-5-6-21-20(13-19)24(17(14-27)15-28-21)30-9-7-16(8-10-30)26(31)29-18-11-22(33-2)25(35-4)23(12-18)34-3/h5-6,11-13,15-16H,7-10H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOVYCUOTNLAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)



![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)

![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B3011246.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)